2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure features a pyridine ring substituted with an isobutoxy group (–OCH(CH₃)₂) at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 4. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions (a palladium-catalyzed process) for synthesizing biaryl or heteroaryl structures in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-(2-methylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3/c1-11(2)10-18-13-9-12(7-8-17-13)16-19-14(3,4)15(5,6)20-16/h7-9,11H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEJHWXWCLEZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678228 | |
| Record name | 2-(2-Methylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346707-87-6 | |
| Record name | Pyridine, 2-(2-methylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346707-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Isobutoxy)pyridine-4-boronic acid pinacol ester | |
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Mechanism of Action
Target of Action
Similar compounds are often used as reagents to borylate arenes.
Mode of Action
It is known that similar compounds can be used to borylate arenes, which suggests that it may interact with its targets through a borylation reaction.
Biochemical Pathways
It is known that similar compounds can be used in the synthesis of intermediates for generating conjugated copolymers.
Result of Action
It is known that similar compounds can be used in the synthesis of intermediates for generating conjugated copolymers, suggesting that it may have a role in polymer synthesis.
Biological Activity
2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential applications in medicinal chemistry and biochemistry. The unique structure of this compound suggests various biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research studies and data sources.
- Molecular Formula : C20H27BO3
- Molecular Weight : 326.24 g/mol
- CAS Number : 1363386-57-5
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on its inhibitory effects on various biological pathways.
Inhibition Studies
- Enzyme Inhibition :
- Cell Proliferation :
- Antioxidant Activity :
Case Study 1: Cancer Cell Lines
In a study examining the effects of the compound on breast cancer cell lines (MCF-7), it was found that treatment with varying concentrations led to a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 40 |
| 20 | 25 |
Case Study 2: Enzyme Activity
A separate investigation assessed the inhibitory effects on protein kinase B (Akt), a key player in various signaling pathways related to cell growth and survival. The compound demonstrated an IC50 value of approximately 12 µM.
| Compound | IC50 (µM) |
|---|---|
| Control | N/A |
| 2-Isobutoxy... | 12 |
The proposed mechanism of action for this compound involves:
- Binding to the active site of target enzymes, preventing substrate access.
- Inducing conformational changes in proteins that lead to altered activity.
- Modulating signaling pathways associated with cell survival and apoptosis.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The boronic ester group in this compound participates in palladium-catalyzed Suzuki–Miyaura couplings, forming carbon–carbon bonds with aryl/vinyl halides or triflates . The reaction typically proceeds via:
-
Oxidative Addition : Pd(0) inserts into the C–X bond of the aryl halide.
-
Transmetalation : Boron transfers from the dioxaborolane to Pd(II).
-
Reductive Elimination : Forms the C–C bond, regenerating Pd(0).
Example Reaction:
| Parameter | Typical Conditions | Yield Range |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 60–90% |
| Solvent | THF, DMF, or DMSO | |
| Base | K₂CO₃, NaOAc, or CsF | |
| Temperature | 80–110°C |
The isobutoxy group enhances solubility in organic solvents but may introduce steric hindrance, slightly reducing reaction rates compared to unsubstituted analogs .
Borylation and Transmetalation
The compound acts as a borylating agent in transition-metal-free reactions, transferring its boron group to unsaturated substrates (e.g., alkynes, alkenes) . A study on pyridine-mediated diboration (Source ) revealed:
-
Mechanism : Pyridine activates the B–B bond, forming a diborylbipyridinylidene intermediate.
-
Stereoselectivity : Trans-addition to alkynes yields (E)-diborylated products .
Key Reaction Pathway:
-
Nucleophilic attack of pyridine on alkyne.
-
Formation of allenyloxyborate intermediate.
-
Boryl transfer to substrate.
Radical-Mediated Processes
In the presence of 4,4’-bipyridine catalysts, the compound generates stabilized boryl radicals under mild conditions . These radicals participate in:
-
Radical Addition : To pyrazines, forming N,N’-diboryl-1,4-dihydropyrazines.
-
Polymerization : Initiating controlled radical polymerization of vinyl monomers.
Functional Group Transformations
The boronic ester undergoes hydrolysis to form the corresponding boronic acid under acidic or aqueous conditions :
This reaction is critical for generating reactive intermediates in sequential synthesis.
Comparative Reactivity Table
Research Challenges and Innovations
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key structural variations among similar compounds include:
- Position of the boronate group : Shifting the boronate from position 4 to 5 (e.g., 2-isopropoxy-4-methyl-5-(dioxaborolanyl)pyridine, ) alters conjugation and electronic effects on the pyridine ring.
- Substituent type : Electron-donating (e.g., methyl, isopropoxy) vs. electron-withdrawing groups (e.g., nitro, chloro) modulate the pyridine ring’s electron density, impacting boronate reactivity .
Steric and Functional Group Variations
- 2-Isopropoxy-4-methyl-5-(dioxaborolanyl)pyridine ( ): The methyl group at position 4 and isopropoxy group at position 2 create a less bulky structure compared to the target compound, possibly enhancing reaction rates .
- 2-(Difluoromethoxy)-5-(dioxaborolanyl)pyridine ( ): The difluoromethoxy group (–OCF₂H) combines steric bulk with moderate electron-withdrawing effects, balancing reactivity and stability .
Hydrogenation and Salt Forms
- 1-Cyclopropyl-1,2,3,6-tetrahydro-4-(dioxaborolanyl)pyridine ( ): Partial hydrogenation of the pyridine ring reduces aromaticity, altering electronic properties and solubility.
- Tetrahydro-pyridine hydrochloride salts ( ): Salt forms improve aqueous solubility but may limit compatibility with anhydrous reaction conditions .
Data Table: Key Properties of Selected Compounds
Research Findings
Reactivity in Suzuki-Miyaura Coupling
- The target compound’s boronate group at position 4 is less sterically hindered than derivatives with substituents at position 5 (e.g., ), enabling faster transmetallation in coupling reactions .
- Electron-withdrawing groups (e.g., –NO₂ in ) polarize the C–B bond, increasing reactivity but reducing stability under basic conditions .
Preparation Methods
Starting Materials
- 3-Bromo-5-(1-methylethoxy)pyridine (or similarly substituted halogenated pyridine)
- 4,4,4',4',5,5,5',5'-Octamethyl-2,2'-bi-1,3,2-dioxaborolane (bis(pinacolato)diboron)
- Potassium acetate as base
- 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane complex as catalyst
- Anhydrous acetonitrile as solvent
Reaction Conditions
- The reaction mixture is prepared under an inert nitrogen atmosphere to prevent oxidation.
- The catalyst, base, and diboron reagent are combined in a microwave vial.
- The halogenated pyridine solution in anhydrous acetonitrile is added.
- The mixture is degassed by alternating vacuum and nitrogen cycles.
- The reaction is conducted at 160°C for 15 minutes (0.25 hours) using microwave irradiation (e.g., Biotage "Initiator" microwave system).
- After completion, the reaction mixture is worked up to isolate the desired boronate ester.
Reaction Scheme Summary
| Component | Amount (mmol) | Role |
|---|---|---|
| 3-Bromo-5-(1-methylethoxy)pyridine | 2.314 | Halogenated pyridine substrate |
| 4,4,4',4',5,5,5',5'-Octamethyl-2,2'-bi-dioxaborolane | 2.78 | Boron source |
| Potassium acetate | 6.94 | Base |
| Pd(dppf)Cl2·CH2Cl2 (palladium catalyst) | 0.093 | Catalyst |
| Anhydrous acetonitrile | 10 mL | Solvent |
Yield and Purity
- The reaction yields the intermediate 2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with high efficiency.
- Reported yields are typically around 70% under optimized microwave-assisted conditions.
- The product is isolated as a pure boronate ester suitable for further synthetic applications.
Analytical Data and Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H24BNO3 |
| Molecular Weight | 277.17 g/mol |
| CAS Number | 1346707-87-6 |
| Solubility | Moderate (approx. 0.186 mg/mL in water) |
| Log P (octanol/water) | Approx. 1.5 (consensus) |
| Stability | Stable under inert atmosphere |
| Storage | Recommended under inert gas, dry conditions |
Notes on Experimental Setup
- The use of microwave irradiation significantly reduces reaction time compared to conventional heating.
- Maintaining an inert atmosphere is critical to prevent catalyst deactivation and side reactions.
- Potassium acetate serves as a mild base facilitating the transmetalation step in the catalytic cycle.
- The palladium catalyst with dppf ligand is chosen for its high activity and selectivity in borylation reactions of heteroaryl halides.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Reaction type | Palladium-catalyzed borylation |
| Catalyst | Pd(dppf)Cl2·CH2Cl2 |
| Base | Potassium acetate |
| Solvent | Anhydrous acetonitrile |
| Temperature | 160°C (microwave) |
| Reaction time | 15 minutes |
| Atmosphere | Nitrogen (inert) |
| Yield | ~70% |
Research Findings and Literature Context
- The palladium-catalyzed borylation method is well-established for preparing boronate esters of heteroaromatic compounds, including pyridines, due to its mild conditions and high functional group tolerance.
- Microwave-assisted synthesis enhances reaction kinetics and product yield for this class of compounds.
- The isobutoxy substituent on the pyridine ring influences the electronic properties, and the boronate ester moiety enables further cross-coupling reactions, making this compound a valuable intermediate in pharmaceutical and material science research.
Q & A
Q. Q1. How is 2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine synthesized, and what are the critical steps to ensure high yield and purity?
Answer: The compound is typically synthesized via sequential nucleophilic substitution and Suzuki-Miyaura cross-coupling. Key steps include:
Nucleophilic Substitution : Reacting 4-bromo-2-isobutoxypyridine with a boronating agent (e.g., bis(pinacolato)diboron) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under anhydrous conditions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts. Crystallization from ethanol/water mixtures enhances purity.
Critical Considerations :
- Moisture-sensitive steps require inert atmospheres (N₂/Ar).
- Monitor reaction progress via TLC or LC-MS to optimize reaction time and minimize decomposition.
Structural Characterization
Q. Q2. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy :
- X-Ray Crystallography : Single-crystal analysis (e.g., using SHELX or OLEX2 software ) verifies bond lengths (B–O ~1.36 Å) and dihedral angles between the pyridine and boronate ester.
- IR Spectroscopy : B–O stretching vibrations (~1340 cm⁻¹) confirm boronate ester formation .
Computational Analysis
Q. Q3. How can DFT calculations aid in understanding the electronic structure of this compound?
Answer:
- Geometric Optimization : B3LYP/6-311+G(2d,p) basis sets predict bond lengths and angles consistent with crystallographic data .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate stability and reactivity trends.
- Molecular Electrostatic Potential (MEP) : Visualizes electron-rich (boronate ester) and electron-deficient (pyridine) regions, guiding reactivity predictions in cross-coupling .
Reaction Optimization
Q. Q4. How to optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Answer: Key Variables :
Handling and Stability
Q. Q5. What are the best practices for handling and storing this compound to prevent decomposition?
Answer:
- Storage : Under inert gas (Ar) at –20°C in sealed, amber vials. Desiccants (e.g., molecular sieves) prevent hydrolysis.
- Handling : Use gloveboxes or Schlenk techniques for moisture-sensitive steps. Quench residues with ethanol/water mixtures .
- Decomposition Signs : Cloudiness (hydrolysis) or color change (oxidation). Monitor via ¹¹B NMR for boronate ester integrity.
Data Contradiction Analysis
Q. Q6. How to resolve discrepancies in Suzuki reaction outcomes with different catalytic systems?
Answer:
- Variable Screening : Test Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., PPh₃ vs. XPhos), and bases (K₃PO₄ vs. Na₂CO₃).
- Mechanistic Insight : Ligand bulkiness affects oxidative addition (steric hindrance), while base strength influences transmetallation rates .
- Case Study : Lower yields with PdCl₂(dppf) may arise from incomplete ligand exchange. Pre-forming the catalyst (e.g., Pd(PPh₃)₄) improves consistency.
Impurity Identification
Q. Q7. What are common impurities or byproducts formed during synthesis, and how can they be identified and removed?
Answer:
- Byproducts :
- Deborylated pyridine (via hydrolysis).
- Homocoupled biaryl (from excess boronate ester).
- Detection : LC-MS (high-resolution) or ¹H NMR (unexpected peaks at δ 7.5–8.0 ppm).
- Removal : Gradient chromatography or fractional crystallization.
Substituent Effects
Q. Q8. How does the isobutoxy group influence reactivity compared to methoxy or ethoxy analogs?
Answer:
-
Steric Effects : Isobutoxy’s bulk reduces steric hindrance at the boronate ester, enhancing cross-coupling rates vs. methoxy derivatives .
-
Electronic Effects : Electron-donating isobutoxy increases pyridine ring electron density, slowing oxidative addition but improving transmetallation .
-
Comparative Data :
Substituent Coupling Yield (%) Reaction Time (h) Isobutoxy 88 12 Methoxy 72 18 Ethoxy 79 15
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
